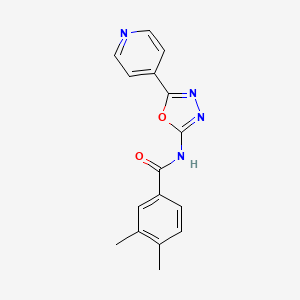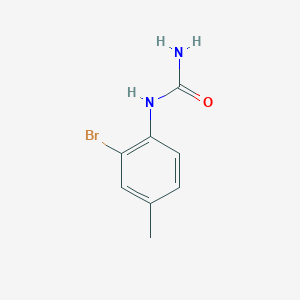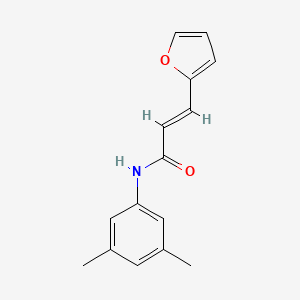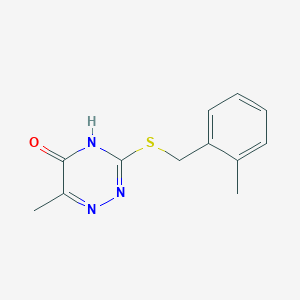
2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP activity using this compound leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PARP activity using this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage in neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide in lab experiments include its ability to selectively inhibit PARP activity, which makes it a useful tool for studying the role of PARP in various cellular processes. Additionally, this compound has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
For research on 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide include studying its potential applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Furthermore, research on the structure-activity relationship of this compound may lead to the development of more potent and selective PARP inhibitors.
合成方法
The synthesis of 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has potential applications in biomedical research. This compound has been shown to inhibit the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibiting PARP activity using this compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
2-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFXNSRKMMZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)






![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)
![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2949538.png)
